4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether, commonly known as Sudan I, is a synthetic azo dye that has been widely used in various industries such as food, textile, and cosmetic. However, it has been found to be carcinogenic and genotoxic, leading to its ban in many countries. Despite its harmful effects, Sudan I has been a subject of scientific research due to its unique properties and potential applications.
Wirkmechanismus
Sudan I is known to induce DNA damage and oxidative stress in cells. It has been shown to bind to DNA and form adducts, leading to mutations and chromosomal aberrations. Additionally, Sudan I can generate reactive oxygen species (ROS) that can cause oxidative damage to cellular components such as lipids, proteins, and DNA.
Biochemical and Physiological Effects
Sudan I has been shown to have toxic effects on various organs such as liver, kidney, and spleen. It can cause inflammation, necrosis, and fibrosis in these organs. Additionally, Sudan I can affect the immune system and lead to immunotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Sudan I can be used as a model compound for studying the genotoxic and carcinogenic effects of azo dyes. Its unique properties make it a useful tool for studying the mechanism of action of these compounds. However, its toxicity and potential health hazards limit its use in laboratory experiments.
Zukünftige Richtungen
1. Development of safer alternatives to Sudan I for use in various industries.
2. Further investigation of the mechanism of action of Sudan I and other azo dyes.
3. Development of new methods for the detection and quantification of Sudan I in food and other consumer products.
4. Study of the long-term effects of exposure to Sudan I and other azo dyes on human health.
5. Investigation of the potential use of Sudan I as a therapeutic agent for certain diseases.
Synthesemethoden
Sudan I can be synthesized by the diazotization of 1-bromo-2-naphthol followed by coupling with p-anisidine. The reaction yields a red-orange powder that is insoluble in water but soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Sudan I has been extensively studied for its potential applications in various fields such as dye-sensitized solar cells, organic light-emitting diodes, and nonlinear optical materials. Its unique optical and electronic properties make it a promising candidate for these applications.
Eigenschaften
Molekularformel |
C17H13BrN2O |
---|---|
Molekulargewicht |
341.2 g/mol |
IUPAC-Name |
(1-bromonaphthalen-2-yl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C17H13BrN2O/c1-21-14-9-7-13(8-10-14)19-20-16-11-6-12-4-2-3-5-15(12)17(16)18/h2-11H,1H3 |
InChI-Schlüssel |
OGGGRUDSDPMNND-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)Br |
Kanonische SMILES |
COC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.